(+)-Leucocyanidin

概要

説明

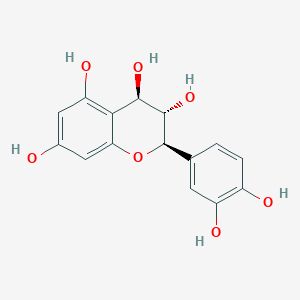

“(+)-Leucocyanidin” is a chemical compound that belongs to the class of organic compounds known as flavan-3-ols. These are flavans with a structure based on the 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton .

Synthesis Analysis

The synthesis of “(+)-Leucocyanidin” would involve a series of chemical reactions, possibly starting with a simple phenolic compound. The exact steps would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis

The molecular structure of “(+)-Leucocyanidin” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

This would involve studying the reactivity of “(+)-Leucocyanidin” with various reagents, and could be investigated using experimental techniques or theoretical methods .Physical And Chemical Properties Analysis

The physical and chemical properties of “(+)-Leucocyanidin”, such as its solubility, melting point, and reactivity, can be determined using standard laboratory methods .科学的研究の応用

Antioxidant Activity

Studies have shown that anthocyanins, which include leucocyanidin, possess significant antioxidant properties. They are evaluated for their free radical scavenging activity and potential to inhibit lipid oxidation .

Color Development in Plants

Leucocyanidin is involved in the structure and development of blue color in metalloanthocyanins, which are plant pigments. Research has been conducted on the structure of these compounds and their chromophores .

Health Benefits in Fruits

In bananas, leucocyanidin has been identified as a component with anti-ulcerogenic activity, suggesting potential therapeutic benefits for gastric diseases .

Reactivity in Chemical Reactions

Leucocyanidin has been found to be one of the most reactive flavonoids in electrophilic reactions, which could have implications for its use in various chemical processes .

Enzymatic Processes

Research has detected enzyme activity converting other compounds into leucocyanidin, indicating its role in certain enzymatic pathways .

Metabolomic Analyses

Leucocyanidin has been correlated with other compounds in metabolic studies, suggesting its involvement in complex biological systems .

作用機序

Safety and Hazards

将来の方向性

特性

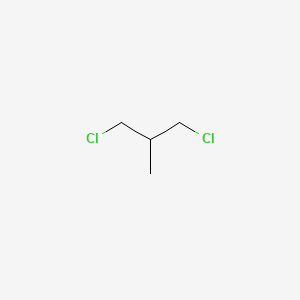

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Leucocyanidin | |

CAS RN |

69256-15-1 | |

| Record name | (+)-Leucocyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of (+)-leucocyanidin in flavonoid biosynthesis?

A1: (+)-Leucocyanidin is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. It can be converted to anthocyanidins, which contribute to plant pigmentation, by anthocyanidin synthase (ANS) [, ]. Alternatively, (+)-leucocyanidin can be reduced to (+)-catechin by leucocyanidin reductase (LAR), feeding into the proanthocyanidin (PA) pathway [, , ].

Q2: Does the stereochemistry of leucocyanidin influence its metabolic fate?

A2: Yes, the stereochemistry at the 2,3 and 3,4 positions of leucocyanidin influences its utilization by downstream enzymes. For example, anthocyanidin reductase (ANR) preferentially utilizes the 2,3-trans-3,4-cis stereoisomer of leucocyanidin for the production of (−)-epicatechin, a key PA monomer [].

Q3: How do environmental factors affect (+)-leucocyanidin levels in plants?

A3: Environmental stresses like high-intensity light can influence (+)-leucocyanidin metabolism. In buckwheat seedlings, methyl jasmonate, a plant hormone associated with stress responses, decreased anthocyanin levels while increasing proanthocyanidin biosynthesis, suggesting a shift in leucocyanidin utilization towards the PA pathway []. Similarly, greenhouse cultivation of tea plants, which provides protection from low-temperature stress, resulted in increased expression of genes involved in catechin biosynthesis downstream of (+)-leucocyanidin, leading to higher catechin accumulation [].

Q4: What is the molecular formula and weight of (+)-leucocyanidin?

A4: The molecular formula of (+)-leucocyanidin is C15H14O6, and its molecular weight is 290.26 g/mol.

Q5: How is the structure of (+)-leucocyanidin confirmed?

A5: The structure of (+)-leucocyanidin has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The heterocyclic ring conformation of (+)-leucocyanidin has been investigated in both solution and solid states using NMR and X-ray diffraction, respectively [].

Q6: What are the different isomeric forms of leucocyanidin tetramethyl ether?

A6: Four racemic isomers of leucocyanidin tetramethyl ether (5,7,3′,4′-tetramethoxyflavan-3,4-diol) exist due to the chirality at the C2, C3, and C4 positions. These isomers have been synthesized and characterized using NMR spectroscopy [].

Q7: Are there any studies investigating the antidiabetic potential of (+)-leucocyanidin derivatives?

A8: Yes, a dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, demonstrated significant antidiabetic activity in rodent models by decreasing blood sugar levels and improving glucose metabolism [].

Q8: Can (+)-leucocyanidin or its derivatives be used as antimicrobial agents?

A9: While research on (+)-leucocyanidin's direct antimicrobial activity is limited, studies have shown that extracts enriched in (+)-leucocyanidin derivatives, like those from Acacia arabica bark, possess antibacterial and antifungal properties [].

Q9: How does (+)-leucocyanidin contribute to plant defense mechanisms?

A11: (+)-Leucocyanidin is a precursor to proanthocyanidins, which act as a defense mechanism in plants against herbivores and pathogens. The high tannin content, including proanthocyanidins, in Acacia saligna was found to deter sheep and goat feeding, highlighting the ecological role of these compounds [].

Q10: How does the accumulation of (+)-leucocyanidin and its derivatives vary across different plant species and tissues?

A12: The distribution of (+)-leucocyanidin and its derivatives varies considerably across plant species. For example, Gleditsia triacanthos leaves are characterized by high concentrations of (+)-leucocyanidin and catechins compared to other Gleditsia species []. Additionally, the accumulation of PAs, derived from (+)-leucocyanidin, typically increases during leaf development but declines in flowers [].

Q11: What is the role of (+)-leucocyanidin in byssinosis?

A13: Research suggests that a condensed polyphenol derived from (+)-leucocyanidin found in cotton plants might play a role in byssinosis, a respiratory illness affecting textile workers. Inhalation of this compound induced byssinosis-like symptoms in affected individuals [].

Q12: How is (+)-leucocyanidin typically extracted and quantified from plant material?

A14: (+)-Leucocyanidin is commonly extracted from plant materials using solvents like acetone or methanol. Quantification is often achieved using spectrophotometric methods, such as measuring absorbance at specific wavelengths, or chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)